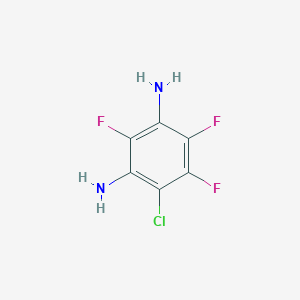
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine: is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine typically involves the halogenation and amination of benzene derivatives. One common method includes the nitration of 4-chloro-2,5,6-trifluorobenzene followed by reduction to form the diamine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic amines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1-Bromo-3-chloro-2,4,5-trifluorobenzene
- 2,4,6-Trichloro-1,3,5-benzenetriamine
Comparison: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms along with amine groups. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
CAS No. |
359786-37-1 |
|---|---|
Molecular Formula |
C6H4ClF3N2 |
Molecular Weight |
196.56 g/mol |
IUPAC Name |
4-chloro-2,5,6-trifluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-2(8)3(9)6(12)4(10)5(1)11/h11-12H2 |
InChI Key |
LZVONOACSGBMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

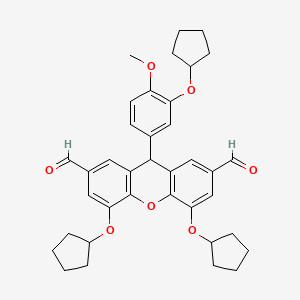


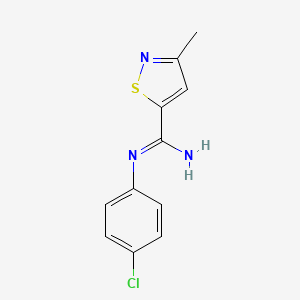
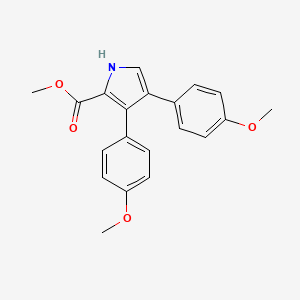
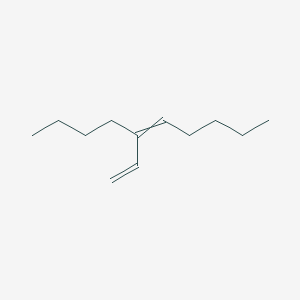
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
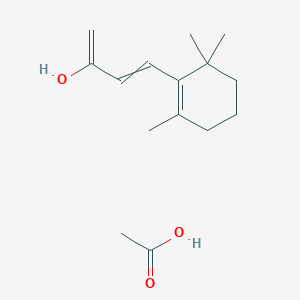
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
